(Z)-6-hydroxy-7-(morpholinomethyl)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
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Overview
Description
Benzofuran compounds, such as “(Z)-6-hydroxy-7-(morpholinomethyl)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one”, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using novel methods that have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield . This is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of benzofuran compounds is complex and can be analyzed using X-ray crystallography . The linear conjugated functionality of these compounds is unambiguously evidenced by this method .Chemical Reactions Analysis
A three-component reaction of aryne, DMF, and isonitrile can be used for the synthesis of the otherwise inaccessible chemotype, conjugated enamidines . Incubation with a Brønsted acid causes a cascade skeleton rearrangement of the enamidines to benzofuran-3-oxoacetates .Scientific Research Applications
- Benzofuran derivatives have been studied for their anti-tumor properties. This compound, with its specific structure, may exhibit cytotoxic effects against cancer cells. Researchers explore its potential as an anticancer agent by investigating its interactions with cellular pathways and tumor growth inhibition .
- Investigating novel synthetic routes to construct benzofuran rings is crucial. Researchers have discovered methods like free radical cyclization cascades and proton quantum tunneling for constructing complex benzofuran derivatives. These synthetic approaches enable the creation of diverse analogs for further exploration .
Anti-Tumor Activity
Synthetic Methods and Structural Variations
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications as drug lead compounds .
properties
IUPAC Name |
(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-19-10-9-17-21(25)20(8-4-7-16-5-2-1-3-6-16)27-22(17)18(19)15-23-11-13-26-14-12-23/h1-10,24H,11-15H2/b7-4+,20-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBUVVMAEIYXJQ-FJASIERCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC=CC4=CC=CC=C4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C=C\C4=CC=CC=C4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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